4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Overview
Description
4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a piperidine ring.
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant antibacterial and antifungal activities .
Mode of Action
Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle, with a concomitant decrease of cells in other phases of the cell cycle .
Biochemical Pathways
Related compounds have been shown to affect the cell cycle, particularly the g2/m phase .
Result of Action
Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle .
Biochemical Analysis
Biochemical Properties
4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit tubulin polymerization by binding to the colchicine site of tubulin . This interaction is crucial as it affects the stability and dynamics of microtubules, which are essential for cell division and intracellular transport.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. Its anti-inflammatory and vasodilator properties further highlight its impact on cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on biomolecules, such as the colchicine site on tubulin, leading to the inhibition of tubulin polymerization . This inhibition disrupts microtubule dynamics, which is critical for cell division and intracellular transport. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound remains stable under specific storage conditions (2~8°C) and retains its biological activity over extended periods . Long-term effects on cellular function include sustained inhibition of cell proliferation and potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions. Threshold effects are critical in determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues or cellular compartments can significantly impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-thiophenecarboxaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced and cyclized to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It is an intermediate in the synthesis of drugs with potential therapeutic effects, such as antiplatelet agents and anticonvulsants.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Lacks the methyl group at the 4-position.
4-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene: Contains a benzene ring instead of a thiophene ring.
Uniqueness: 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its specific fused ring system and the presence of a methyl group at the 4-position, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-6-7-3-5-10-8(7)2-4-9-6/h3,5-6,9H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTLCKCXJUXCSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424488 | |
Record name | 4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92503-61-2 | |
Record name | 4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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